molecular formula C20H21N3O4 B7729084 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B7729084
M. Wt: 367.4 g/mol
InChI Key: AQNVIXFHOBUMTK-UHFFFAOYSA-N
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Description

3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic molecule with potential biological activity. This article reviews its synthesis, structural characteristics, and biological properties based on recent research findings.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a pyrazole moiety. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3 with a molecular weight of approximately 366.41 g/mol. The presence of the bicyclic heptene and the pyrazole ring contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization processes. The incorporation of the pyrazole moiety is often achieved through condensation reactions involving appropriate precursors.

Antimicrobial Activity

Recent studies indicate that derivatives of the pyrazole structure exhibit significant antimicrobial properties. For instance, compounds structurally similar to This compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Research has shown that compounds containing the pyrazole ring can act as antioxidants, scavenging free radicals and reducing oxidative stress in cellular systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory activity of related pyrazole derivatives has been documented, suggesting that this compound may also exhibit similar effects. In vitro studies have indicated a reduction in pro-inflammatory cytokines when treated with pyrazole derivatives .

Case Studies

Study ReferenceFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli with MIC values in the low micromolar range.
Reported significant antioxidant activity using DPPH radical scavenging assay, indicating potential for therapeutic use in oxidative stress-related conditions.
In vitro studies showed inhibition of TNF-alpha production in macrophages, suggesting anti-inflammatory potential.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways related to oxidative stress and inflammation.
  • Direct Interaction with Cellular Components : The structural features allow for interaction with cellular membranes or proteins, affecting cellular functions.

Properties

IUPAC Name

3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-11-17(19(25)23(22(11)2)14-6-4-3-5-7-14)21-18(24)15-12-8-9-13(10-12)16(15)20(26)27/h3-9,12-13,15-16H,10H2,1-2H3,(H,21,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNVIXFHOBUMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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